molecular formula C14H11N3O2S2 B2589227 4-({2-[4-Cyano-3-(methylsulfanyl)-5-isothiazolyl]vinyl}amino)benzenecarboxylic acid CAS No. 338751-12-5

4-({2-[4-Cyano-3-(methylsulfanyl)-5-isothiazolyl]vinyl}amino)benzenecarboxylic acid

Cat. No.: B2589227
CAS No.: 338751-12-5
M. Wt: 317.38
InChI Key: RTUHRLPKTRDLJO-VOTSOKGWSA-N
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Description

4-({2-[4-Cyano-3-(methylsulfanyl)-5-isothiazolyl]vinyl}amino)benzenecarboxylic acid is an intricate organic compound characterized by its specific molecular architecture It integrates a diverse range of functional groups, including a cyano group, a methylthio group, an isothiazole ring, and a benzenecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[4-Cyano-3-(methylsulfanyl)-5-isothiazolyl]vinyl}amino)benzenecarboxylic acid typically involves multiple steps. One possible synthetic route might include the following steps:

  • Isothiazole Formation: : The formation of the isothiazole ring structure can be achieved through the reaction of appropriate thioamide precursors with suitable nitriles.

  • Amino Substitution: : The cyano and methylthio groups are then introduced into the isothiazole ring through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound would rely on optimized synthetic routes that minimize costs and maximize yields. Techniques such as continuous flow chemistry and high-throughput screening of reaction conditions are typically employed to streamline production.

Chemical Reactions Analysis

Types of Reactions It Undergoes

This compound undergoes various types of chemical reactions:

  • Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The cyano group can be reduced to an amine under specific conditions.

  • Substitution: : The aromatic ring and the isothiazole structure can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for sulfoxide formation.

  • Reduction: : Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like alkoxides.

Major Products

  • Oxidation Products: : Sulfoxide and sulfone derivatives.

  • Reduction Products: : Amine derivatives of the parent compound.

  • Substitution Products: : Various substituted derivatives depending on the electrophile or nucleophile involved.

Scientific Research Applications

This compound finds extensive use in scientific research across multiple disciplines:

  • Chemistry: : As a versatile building block for creating complex molecules.

  • Biology: : In the study of enzyme mechanisms and protein interactions due to its diverse functional groups.

  • Medicine: : As a potential lead compound for developing new drugs with unique mechanisms of action.

  • Industry: : Used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism by which 4-({2-[4-Cyano-3-(methylsulfanyl)-5-isothiazolyl]vinyl}amino)benzenecarboxylic acid exerts its effects depends on its application. In medicinal chemistry, for instance, it might interact with specific enzymes or receptors, modulating their activity through competitive or allosteric mechanisms. The presence of multiple functional groups allows it to form diverse interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds and Uniqueness

Compounds similar to 4-({2-[4-Cyano-3-(methylsulfanyl)-5-isothiazolyl]vinyl}amino)benzenecarboxylic acid include those with analogous isothiazole structures or similar functional groups. These might include:

  • 4-Cyano-3-methylsulfanyl-5-isothiazolecarboxylic acid: : A structurally similar compound with slight variations in functional group placement.

  • 2-[4-Cyano-5-isothiazolyl]vinylbenzenecarboxylic acid: : Lacks the methylsulfanyl group.

  • 4-Isothiazolylmethylbenzenecarboxylic acid: : Differs in the position of the isothiazole ring.

What makes this compound unique is the specific combination and positioning of its functional groups, which confer particular chemical reactivity and biological activity.

This compound's distinctive structure and versatile applications ensure its ongoing significance in scientific research and various industrial applications.

Biological Activity

4-({2-[4-Cyano-3-(methylsulfanyl)-5-isothiazolyl]vinyl}amino)benzenecarboxylic acid, also known by its CAS number 338751-12-5, is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H11N3O2S2C_{14}H_{11}N_{3}O_{2}S_{2}, with a molecular weight of 317.39 g/mol. The compound features a complex structure that includes a benzenecarboxylic acid moiety linked to a vinyl group substituted with a cyano and isothiazole ring.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including compounds similar to this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains, indicating their potential as antimicrobial agents .

Antiproliferative Effects

In vitro studies have demonstrated that this compound can exert antiproliferative effects on cancer cell lines. For example, it has been shown to induce apoptosis in human cancer cells by activating caspase pathways, which are critical for programmed cell death. The compound's ability to inhibit cell proliferation suggests its potential use in cancer therapy .

The biological activity of this compound may be attributed to its interaction with various cellular pathways:

  • Proteasome and Autophagy Activation : Similar compounds have been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are essential for protein degradation and cellular homeostasis .
  • Cathepsin Activation : This compound may also activate cathepsins B and L, enzymes involved in protein degradation, thus contributing to its antiproliferative effects .

Study on Cancer Cell Lines

A study evaluating the effects of this compound on human foreskin fibroblasts and various cancer cell lines (Hep-G2 and A2058) revealed promising results. At concentrations of 1 and 10 μg/mL, the compound did not exhibit cytotoxicity while enhancing proteasome activity significantly. The most notable activation was observed at higher concentrations, suggesting a dose-dependent response .

Cell Line Concentration (μg/mL) Cell Growth Inhibition (%)
Hep-G214.81 ± 0.28
Hep-G210Significant Activation
A205815.02 ± 0.18
A205810Significant Activation

Properties

IUPAC Name

4-[[(E)-2-(4-cyano-3-methylsulfanyl-1,2-thiazol-5-yl)ethenyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S2/c1-20-13-11(8-15)12(21-17-13)6-7-16-10-4-2-9(3-5-10)14(18)19/h2-7,16H,1H3,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUHRLPKTRDLJO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=C1C#N)C=CNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NSC(=C1C#N)/C=C/NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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